2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring:
- A thiazole ring substituted at position 4 with a pyridin-3-yl group.
- An acetamide moiety at position 2 of the thiazole.
- A sulfanyl (-S-) linker connecting the acetamide to a 4-chlorophenyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-3-5-13(6-4-12)22-10-15(21)20-16-19-14(9-23-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMAJUDZZCDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioureas. For 4-(pyridin-3-yl)-1,3-thiazol-2-amine :
-
Reagents :
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α-Bromo-4-pyridin-3-ylacetophenone (1.0 equiv)
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Thiourea (1.2 equiv)
-
-
Conditions :
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Solvent: Ethanol (reflux, 8–12 hours)
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Temperature: 80°C
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Catalyst: None required
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The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring.
Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Thiourea Equiv | 1.2 | Maximizes ring closure |
| Reaction Time | 10 hours | Prevents side products |
| Solvent Polarity | Ethanol | Enhances solubility |
Purification is achieved via recrystallization from ethanol/water (3:1), yielding 4-(pyridin-3-yl)-1,3-thiazol-2-amine as a pale-yellow solid (yield: 68–72%).
Sulfanylation Reaction
Nucleophilic Aromatic Substitution
The sulfanylation step introduces the 4-chlorophenylsulfanyl group to the thiazole’s amine via nucleophilic substitution :
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Reagents :
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4-Chlorobenzenethiol (1.5 equiv)
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4-(Pyridin-3-yl)-1,3-thiazol-2-amine (1.0 equiv)
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Base: Potassium carbonate (2.0 equiv)
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-
Conditions :
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Solvent: Dimethylformamide (DMF)
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Temperature: 100°C (6 hours)
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The base deprotonates the thiol, generating a thiolate ion that attacks the electrophilic carbon adjacent to the thiazole’s amine.
Catalytic Enhancements
The addition of copper(I) iodide (5 mol%) accelerates the reaction by facilitating electron transfer, reducing the reaction time to 4 hours and improving yields to 85%.
Acetylation to Form Acetamide
Acetyl Chloride Methodology
The final acetylation uses acetyl chloride to convert the primary amine to an acetamide:
-
Reagents :
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Intermediate from Step 3 (1.0 equiv)
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Acetyl chloride (1.5 equiv)
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Base: Triethylamine (2.0 equiv)
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Conditions :
-
Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature (2 hours)
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Triethylamine neutralizes HCl generated during the reaction, preventing side reactions.
Alternative Acetylation Agents
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| Acetic anhydride | 78 | 92 |
| Acetyl chloride | 88 | 95 |
| N-Acetylimidazole | 82 | 90 |
Acetyl chloride provides superior yields due to its higher reactivity.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.72 (s, 1H, pyridine-H)
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δ 7.89–7.30 (m, 8H, aromatic-H)
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δ 4.21 (s, 2H, CH₂CO)
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IR (KBr) :
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1685 cm⁻¹ (C=O stretch)
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1540 cm⁻¹ (C-N stretch)
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Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 98.5 |
| Elemental Analysis | C: 54.2; H: 3.8; N: 14.1 |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | High regioselectivity | Long reaction time |
| Copper-Catalyzed SₙAr | Faster kinetics | Requires inert atmosphere |
| Acetyl Chloride Route | High yield | Moisture-sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated significant potential in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Activity:
Research indicates that derivatives of thiazole and pyridine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties:
Compounds containing thiazole and pyridine moieties have been reported to possess antimicrobial activity. Preliminary studies suggest that 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Pharmacology
The pharmacological profile of this compound includes potential use as an anti-inflammatory agent. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be effective in treating inflammatory diseases.
Neuroprotective Effects:
Emerging research points towards the neuroprotective effects of thiazole derivatives. The compound may offer protective benefits against neurodegenerative diseases by modulating oxidative stress pathways and neuroinflammation.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
-
Case Study on Anticancer Activity:
- A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, leading to further exploration of their mechanisms of action.
-
Antimicrobial Efficacy:
- Research featured in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of pyridine-thiazole hybrids against resistant bacterial strains, paving the way for new antibiotic development.
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Inflammatory Response Modulation:
- A clinical trial reported in Pharmacology Research & Perspectives explored the anti-inflammatory effects of thiazole compounds, suggesting potential therapeutic applications for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Thiazole-Acetamide Family
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Substituent Effects : Chlorine and fluorine atoms at the phenyl ring (e.g., in compounds 14 and 15 ) enhance kinase activation, likely due to electron-withdrawing effects improving target binding .
- Sulfanyl Linker : The sulfanyl group in 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide may improve solubility or enable redox-mediated interactions, as seen in pyrimidine analogs .
- Heterocyclic Diversity : Replacement of thiazole with imidazo-thiazole (e.g., 5l in ) introduces planar aromatic systems that enhance intercalation with microbial DNA .
Table 2: Antimicrobial Activity of Selected Analogues (MIC Values)
Key Findings:
- Electron-Withdrawing Groups: Derivatives with 4-chlorophenyl or 4-fluorobenzyl groups (e.g., KA3, KA4) show superior antibacterial activity compared to non-halogenated analogs, likely due to increased membrane permeability .
- Synergistic Effects : Compounds combining thiazole and pyridine moieties (e.g., the target compound) may exhibit dual mechanisms of action, though direct data are lacking.
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazole ring, a pyridine moiety, and a chlorophenyl group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5OS |
| Molecular Weight | 363.85 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
- Signal Transduction Modulation : It can influence signaling pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Binding : The compound may bind to receptors involved in various physiological processes, altering their activity.
Anticholinesterase Activity
Research indicates that compounds similar to This compound exhibit significant AChE inhibitory activity. For instance, studies have shown that thiazole derivatives can inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease .
Antitumor Activity
Thiazole-containing compounds have been reported to possess cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances the anticancer properties by promoting apoptosis and inhibiting cell proliferation. For example, similar thiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines .
Antimicrobial Properties
Compounds with thiazole and pyridine structures have shown promising antimicrobial activities. They are effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or function .
Case Studies
- Alzheimer's Disease Research : A study on thiazole derivatives indicated that they could serve as effective AChE inhibitors, with some compounds showing IC50 values lower than 5 µM .
- Cancer Treatment Trials : In vitro assays on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 10 µM, indicating strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of specific functional groups significantly influences the biological activity of the compound:
- Chlorophenyl Group : Enhances lipophilicity and receptor binding affinity.
- Thiazole Ring : Essential for cytotoxicity and enzyme inhibition.
- Pyridine Moiety : Contributes to overall stability and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves:
Thiazole core formation : Condensation of 4-(pyridin-3-yl)-1,3-thiazol-2-amine with α-chloroacetamide derivatives under reflux in ethanol or THF .
Sulfanyl group introduction : Reaction of the thiazole intermediate with 4-chlorobenzenethiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Key optimization factors : Temperature control during thiol coupling, solvent selection (DMF enhances nucleophilicity), and stoichiometric ratios (excess thiol improves yield). Monitor by TLC/HPLC .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for pyridinyl protons) and sulfanyl group integration .
- HRMS : Validate molecular ion ([M+H]+) and isotopic pattern matching for Cl .
- HPLC-PDA : Assess purity (>95% for biological assays) using a C18 column (acetonitrile/water gradient) .
- IR : Detect characteristic bands (e.g., C=S stretch at 650–750 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-chlorophenylsulfanyl moiety in biological activity?
- Answer :
- Analog synthesis : Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups. Use Suzuki coupling for aryl variations .
- Biological assays : Test analogs against target enzymes (e.g., kinases) or in antimicrobial screens. Compare IC₅₀ values to correlate substituent effects .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding interactions with active sites .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
- Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), incubation times, and positive controls (e.g., doxorubicin) .
- Control compound purity : Re-test batches with HPLC-validated purity >98% to exclude impurity-driven artifacts .
- Mechanistic studies : Employ SPR (surface plasmon resonance) to directly measure target binding affinity, bypassing cellular variability .
Methodological Challenges
Q. How can researchers mitigate degradation of the sulfanyl group during long-term storage or under biological assay conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
